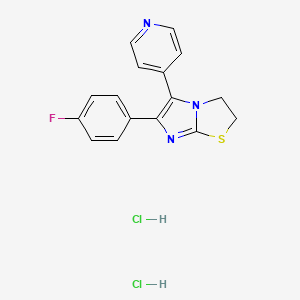

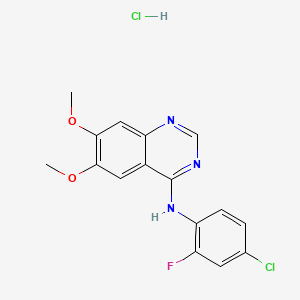

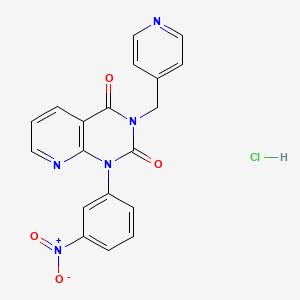

![molecular formula C28H46N2O2 B1663772 N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]octadecanamide CAS No. 67964-87-8](/img/structure/B1663772.png)

N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]octadecanamide

説明

“N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]octadecanamide” is an endogenous fatty acid amide that is expressed in the brain as well as in other tissues . It is a primary amine and its biological properties are similar to those of serotonin .

Molecular Structure Analysis

The structure of the compound was confirmed by 1D (1H, 13C) and 2D homo- (COSY) and heteronuclear (HSQC, HMBC) NMR spectroscopy and mass spectrometry (MS) in electron-impact (EI) and laser-desorption (MALDI) modes with time-of-flight (TOF) detection of positive ions .Chemical Reactions Analysis

While specific chemical reactions involving “N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]octadecanamide” are not detailed in the literature, it is known that the compound can be conjugated with carboxylic acids or amines .Physical And Chemical Properties Analysis

The compound has a molecular formula of C30H50N2O2 and an average mass of 470.730 Da . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume are also available .科学的研究の応用

Neurotransmitter Synthesis

Stearoyl Serotonin is a hybrid molecule patterned after arachidonoyl serotonin . Serotonin, as a monoamine neurotransmitter, modulates the activity of the nervous system . It plays a crucial role in the coordination of movement and regulation of mood . Impairments in the synthesis and homeostasis of serotonin are involved in numerous disorders, including depression, Parkinson’s disease, and anxiety .

Microbial Synthesis

With the development of synthetic biology, researchers have established the method of microbial synthesis of serotonin . Compared with natural extraction, microbial synthesis has the advantages of short production cycle, continuous production, not limited by season and source, and environment-friendly .

Physiological Processes Regulation

Animal studies have shown that serotonin is involved in the regulation of physiological processes, such as body temperature, respiration, heart rhythm, eating, intestinal peristalsis, ejaculation latency, bladder control, muscle scaling, exercise, sleep, arousal, pain, and immunity .

Real-Time Detection

An electrochemical aptamer-based biosensing platform can monitor serotonin continuously with high sensitivity and selectivity . This platform can detect serotonin in the range of 25–150 nM in the continuous sample fluid flow with a detection limit (LOD) of 5.6 nM .

Pain Management

Arachidonoyl serotonin, a molecule similar to Stearoyl Serotonin, is a dual antagonist of fatty acid amide hydrolase (FAAH) and the transient receptor potential vanilloid-type 1 (TRPV1) channel, reducing both acute and chronic peripheral pain .

Mental Health Research

Serotonin depletion has been linked to several mental diseases . Dysfunction of serotonin in the brain is believed to be a major cause of depression . Therefore, Stearoyl Serotonin could be a potential target for mental health research.

特性

IUPAC Name |

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(32)29-21-20-24-23-30-27-19-18-25(31)22-26(24)27/h18-19,22-23,30-31H,2-17,20-21H2,1H3,(H,29,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKWHKBXVLNKTGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344108 | |

| Record name | N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]octadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]octadecanamide | |

CAS RN |

67964-87-8 | |

| Record name | N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]octadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

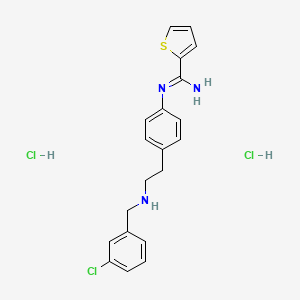

![1-(1-methoxybutan-2-yl)-N-(4-methoxy-2-methylphenyl)-6-methyltriazolo[4,5-c]pyridin-4-amine](/img/structure/B1663702.png)

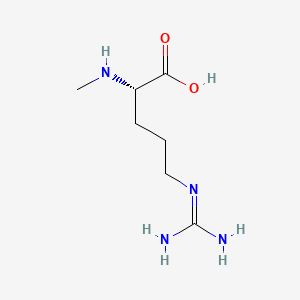

![2-[(1r,3s)-3-Hydroxycyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B1663709.png)

![2-[2-(4-Bromophenyl)-2-oxoethyl]-1-methylpyridiniumiodide](/img/structure/B1663712.png)